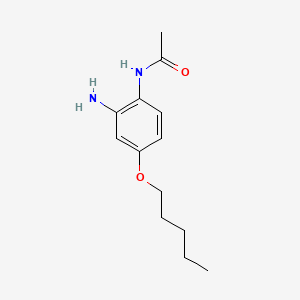

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-

CAS No.: 151717-27-0

Cat. No.: VC16992208

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 151717-27-0 |

|---|---|

| Molecular Formula | C13H20N2O2 |

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | N-(2-amino-4-pentoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C13H20N2O2/c1-3-4-5-8-17-11-6-7-13(12(14)9-11)15-10(2)16/h6-7,9H,3-5,8,14H2,1-2H3,(H,15,16) |

| Standard InChI Key | YPVDRQJSKHDMOG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCOC1=CC(=C(C=C1)NC(=O)C)N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s systematic name, acetamide, N-(2-amino-4-(pentyloxy)phenyl)-, reflects its structure:

-

A phenyl ring with:

-

An amino group (-NH₂) at the 2-position.

-

A pentyloxy group (-O-C₅H₁₁) at the 4-position.

-

-

An acetamide moiety (-NH-CO-CH₃) attached to the amino-substituted carbon.

Molecular Formula: C₁₃H₂₀N₂O₂

Molecular Weight: 236.31 g/mol (calculated from atomic masses).

Table 1: Structural Comparison with Analogous Compounds

The amino group introduces hydrogen-bonding capacity, altering solubility and reactivity compared to nitro or unsubstituted analogs .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves:

-

Nitration: Introducing a nitro group at the 2-position of 4-pentyloxyphenylacetamide using nitric acid.

-

Reduction: Converting the nitro group to an amino group via catalytic hydrogenation (e.g., H₂/Pd-C) or Fe/HCl.

Key Reaction:

Table 2: Common Reagents and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity Methods |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 65–75 | Recrystallization |

| Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 80–90 | Column chromatography |

Reactivity Profile

-

Amino Group: Participates in acylation, alkylation, and diazotization.

-

Acetamide Moiety: Resistant to hydrolysis under mild conditions but cleavable via strong acids/bases.

-

Pentyloxy Chain: Enhances lipophilicity, influencing solubility (logP ≈ 2.8 estimated) .

Physicochemical Properties

Physical Characteristics

-

Melting Point: Estimated 110–115°C (higher than non-amino analog due to H-bonding).

-

Solubility:

-

Water: ~0.5 mg/mL (25°C).

-

Ethanol: ~50 mg/mL.

-

Chloroform: ~100 mg/mL.

-

-

Stability: Stable under ambient conditions but sensitive to oxidative degradation.

Table 3: Comparative Solubility Data

| Solvent | N-(2-Amino-4-(pentyloxy)phenyl)acetamide | N-[4-(Pentyloxy)phenyl]acetamide |

|---|---|---|

| Water | 0.5 mg/mL | 0.3 mg/mL |

| Ethanol | 50 mg/mL | 45 mg/mL |

| Chloroform | 100 mg/mL | 120 mg/mL |

Research Gaps and Future Directions

-

Toxicokinetics: No in vivo absorption/distribution studies available.

-

Ecotoxicity: Long-term effects on aquatic organisms uncharacterized.

-

Synthetic Optimization: Scalable routes for high-purity batches (>99%) needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume